molecular formula C15H16FNO3 B10968565 6-[(5-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(5-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10968565
M. Wt: 277.29 g/mol
InChI Key: AWMOJVUHRNHKJO-UHFFFAOYSA-N
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Description

6-[(5-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound featuring a fluorinated aromatic ring and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Nitration and Reduction: The starting material, 2-methylfluorobenzene, undergoes nitration to form 5-fluoro-2-nitrotoluene, which is then reduced to 5-fluoro-2-methylaniline.

    Acylation: The 5-fluoro-2-methylaniline is then acylated with a suitable acyl chloride to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with a cyclohexene derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-[(5-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[(5-fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can enhance binding affinity to certain enzymes or receptors, while the cyclohexene moiety can influence the compound’s overall conformation and reactivity. These interactions can lead to inhibition or activation of biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the cyclohexene moiety.

    6-Fluoro-1H-indole-4-carboxylic acid: Contains a fluorinated aromatic ring and a carboxylic acid group but differs in the overall structure.

Uniqueness

6-[(5-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combination of a fluorinated aromatic ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This structural uniqueness can lead to specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H16FNO3

Molecular Weight

277.29 g/mol

IUPAC Name

6-[(5-fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H16FNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)

InChI Key

AWMOJVUHRNHKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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